molecular formula C11H15BrN2 B11794981 4-(3-Bromophenyl)-1-methylpyrrolidin-3-amine CAS No. 1706430-69-4

4-(3-Bromophenyl)-1-methylpyrrolidin-3-amine

Cat. No.: B11794981
CAS No.: 1706430-69-4
M. Wt: 255.15 g/mol
InChI Key: JJDHYTTYWQJHLO-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-1-methylpyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidines. This compound features a bromophenyl group attached to a pyrrolidine ring, which is further substituted with a methyl group. The presence of the bromine atom in the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-1-methylpyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(3-Bromophenyl)-1-methylpyrrolidin-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving neurotransmitter systems due to its structural similarity to certain bioactive amines.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially affecting their activity. The pyrrolidine ring may also play a role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Bromophenyl)-1-methylpyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the pyrrolidine ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

CAS No.

1706430-69-4

Molecular Formula

C11H15BrN2

Molecular Weight

255.15 g/mol

IUPAC Name

4-(3-bromophenyl)-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C11H15BrN2/c1-14-6-10(11(13)7-14)8-3-2-4-9(12)5-8/h2-5,10-11H,6-7,13H2,1H3

InChI Key

JJDHYTTYWQJHLO-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)N)C2=CC(=CC=C2)Br

Origin of Product

United States

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